1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone
Description
“1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone” is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core. This structure consists of a six-membered oxygen-containing ring fused to a five-membered nitrogen-containing ring via a spiro carbon atom. The compound is further substituted at the 9-position of the spiro system with a sulfonyl group attached to a phenyl ring, which itself bears an ethanone moiety at the para position.
The sulfonylphenyl group may enhance binding affinity to biological targets by introducing polarity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[3-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-13(18)14-4-2-5-15(12-14)23(19,20)17-8-6-16(7-9-17)21-10-3-11-22-16/h2,4-5,12H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWIHPFJSVLFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with 3-bromophenyl ethanone under specific conditions to introduce the sulfonyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Sulfides and thioethers.
Substitution: Sulfonamides and other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H18N2O4S
Molecular Weight: 342.39 g/mol
CAS Number: 1351588-45-8
The compound features a complex structure that includes a spirocyclic moiety, which is known for enhancing biological activity and selectivity in drug design. The presence of the sulfonyl group contributes to its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of the spirocyclic structure exhibit promising anticancer properties. For instance, compounds similar to 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone have shown efficacy against various cancer cell lines due to their ability to inhibit specific pathways involved in tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry reported that spirocyclic sulfonamide derivatives displayed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Polymer Chemistry
This compound can act as a functional monomer in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.
Case Study:
In a recent investigation, researchers synthesized a series of copolymers incorporating this compound, which exhibited improved tensile strength and thermal degradation temperatures compared to traditional polymers. The incorporation of spirocyclic units was found to significantly enhance the material's performance under stress .
Mechanism of Action
The mechanism by which 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in binding to enzymes and receptors, leading to biological responses.
Comparison with Similar Compounds
Key Observations:
- Core Modifications : Replacement of oxygen atoms (e.g., 1-oxa vs. 1,5-dioxa) alters electron density and steric effects, impacting binding to biological targets .
Biological Activity
1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone is an organic compound characterized by a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.37 g/mol
Structural Representation
The compound features a complex spirocyclic structure that includes:
- A dioxaspirodecane moiety
- A sulfonyl group attached to a phenyl ring
2D Structure
2D Structure of the Compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological pathways. Its spirocyclic structure allows it to fit into unique binding sites on these targets, modulating their activity and leading to diverse biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to pain, inflammation, or other physiological responses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting the potential for this compound in treating infections.
Anticancer Potential
Studies have suggested that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound against different cancer cell lines remains an area for further investigation.
Case Studies
- Antimicrobial Evaluation : A study evaluated several Mannich bases derived from spirocyclic structures for their antimicrobial activity. Results indicated that certain derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that compounds with structural similarities to this compound could inhibit the proliferation of cancer cell lines through apoptosis induction .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key physicochemical properties of 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone, and how are they experimentally determined?
Methodological Answer: Key properties include molecular weight, solubility, logP (lipophilicity), and spectral data (e.g., UV/Vis, IR). Techniques for characterization:
- NMR spectroscopy for structural elucidation (e.g., H, C, DEPT).
- High-performance liquid chromatography (HPLC) with non-polar columns (e.g., ZB-5) for purity assessment under gradient conditions (40°C to 280°C at 6 K/min) .
- Mass spectrometry (MS) for molecular ion confirmation.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Q. What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
- Condensation reactions (e.g., between sulfonyl chloride intermediates and spirocyclic amines) under anhydrous conditions .
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Optimize stoichiometry to minimize byproducts (e.g., over-sulfonation).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How can structure-activity relationships (SAR) be investigated to enhance its pharmacological potential?
Methodological Answer:
- Analog synthesis : Modify the spirocyclic core (e.g., substituent addition/removal) and test in bioassays.
- In vitro screening : Evaluate alpha-1 adrenoceptor antagonism using radioligand binding assays (e.g., H-prazosin competition) .
- In vivo models : Administer to spontaneously hypertensive rats (SHR) to assess antihypertensive efficacy .
Example SAR Finding:
Substitution with bulky aryl groups at the spiro nitrogen reduces activity, while small alkyl groups retain potency .
Q. What computational strategies predict binding affinity and pharmacokinetic profiles?
Methodological Answer:
- Molecular docking : Use PyRx/AutoDock Vina to model interactions with target proteins (e.g., alpha-1 adrenoceptor) .
- ADMET prediction : SWISS ADME for Lipinski’s Rule compliance and blood-brain barrier penetration .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
Example Docking Result:
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Alpha-1 adrenoceptor | -9.2 | Asp106, Tyr185, Phe310 |
Q. How can advanced chromatographic methods resolve co-eluting impurities?
Methodological Answer:
- UPLC-MS/MS : Employ C18 columns (1.7 µm particles) with acetonitrile/0.1% formic acid gradients for high-resolution separation.
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers .
- Data analysis : Principal component analysis (PCA) of retention times to identify impurity patterns.
Q. What regulatory considerations apply to its use in cross-border collaborative research?
Methodological Answer:
- TSCA compliance : File export notifications under 40 CFR 721.10315 if manufacturing/processing exceeds 10 kg/year .
- EPA reporting : Document significant new uses (SNURs) such as industrial-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
